molecular formula C10H9ClN2O5 B11021229 Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate

Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate

Cat. No.: B11021229
M. Wt: 272.64 g/mol
InChI Key: JNQXSTLLSVDCHY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate is a chemical compound with the following structure:

Structure: CH3COOCH2C(NO2)C6H3Cl(NO2)\text{Structure: } \text{CH}_3\text{COOCH}_2\text{C}(\text{NO}_2)\text{C}_6\text{H}_3\text{Cl}(\text{NO}_2) Structure: CH3​COOCH2​C(NO2​)C6​H3​Cl(NO2​)

It belongs to the class of nitro compounds and contains both an amine and an ester functional group. The compound is synthesized through specific reactions, which we’ll explore next.

Preparation Methods

a. Diazotization and Coupling

The synthesis of Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate involves diazotization followed by coupling reactions. Here are the steps:

  • Diazotization

    • 2-Chloro-5-nitroaniline reacts with concentrated hydrochloric acid (HCl) and sodium nitrite (NaNO₂) to form the diazonium salt.
    • The reaction occurs at low temperature (0°C).
  • Coupling Reaction

    • The diazonium salt is then carefully added to a mixture of cupric chloride dihydrate (CuCl₂·2H₂O) in acetic acid (CH₃COOH), pre-saturated with sulfur dioxide (SO₂).
    • The resulting product is isolated and purified.

b. Industrial Production

Industrial-scale production methods may vary, but they typically follow similar principles.

Chemical Reactions Analysis

Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate undergoes various reactions:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group (-NO₂) can be reduced to an amino group (-NH₂).

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents include reducing agents (such as SnCl₂), nucleophiles (such as amines), and acids (such as HCl).

Scientific Research Applications

This compound finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Potential use in drug development due to its structural features.

    Material Science: For creating functional materials.

Mechanism of Action

The exact mechanism of action is context-dependent. its functional groups may interact with biological targets, affecting cellular processes.

Comparison with Similar Compounds

Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate is unique due to its combination of an amine, ester, and nitro group. Similar compounds include other nitroanilines and esters.

Properties

Molecular Formula

C10H9ClN2O5

Molecular Weight

272.64 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate

InChI

InChI=1S/C10H9ClN2O5/c1-2-18-10(15)9(14)12-8-5-6(13(16)17)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,14)

InChI Key

JNQXSTLLSVDCHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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